molecular formula C7H8N2O B1296714 2-(Pyridin-3-yl)acetamide CAS No. 3724-16-1

2-(Pyridin-3-yl)acetamide

Katalognummer B1296714
CAS-Nummer: 3724-16-1
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: YDHIMEXEGOCNHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(Pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 5867-45-8 . It has a molecular weight of 136.15 . The IUPAC name for this compound is N-(3-pyridinyl)acetamide .


Synthesis Analysis

A method for the synthesis of “2-(Pyridin-3-yl)acetamide” involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method starts with 16.8 g of ethyl-3-pyridylacetate and 1 L of methanolic ammonia solution. These are shaken in a pressure vessel at 100°C for 40 hours. After cooling and concentration, the precipitate is triturated with ether and filtered off with suction.


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)acetamide” can be represented by the InChI code: 1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

“2-(Pyridin-3-yl)acetamide” is a liquid at room temperature . It has a density of 1.17 . The boiling point is 360.3ºC at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

NMR Study of Tautomerism

  • Application: The study of heteroaromatic tautomerism using NMR spectroscopy techniques, specifically examining the amide tautomer-rotamer of N-(pyridin-2-yl)acetamide and related compounds (Katritzky & Ghiviriga, 1995).

Reaction with Acyl Chlorides and Triethylamine

  • Application: Investigating rearrangement reactions of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, leading to the formation of pyridin-4-yl α-substituted acetamide products (Getlik et al., 2013).

Copper Complexes with Pyridyl–Tetrazole Ligands

  • Application: Synthesis and characterization of copper complexes with pyridyl–tetrazole ligands for potential applications in DNA-binding and antioxidant properties (Reddy et al., 2016).

Synthesis and Evaluation of Anticonvulsants

  • Application: Development of 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants, exploring their structure-activity relationship and cardiac safety (Dawidowski et al., 2020).

Alzheimer's Disease Research

  • Application: Investigation of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors for Alzheimer's disease treatment (Umar et al., 2019).

Synthesis of Herbicide Antidotes

  • Application: Synthesis of functionalized 3-(substituted amino)thieno[2,3-b]pyridines as potential herbicide antidotes, using 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides (Dotsenko et al., 2019).

Oxidation Reactivity Studies

  • Application: Exploring the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and related compounds for the generation of diverse products (Pailloux et al., 2007).

Safety And Hazards

“2-(Pyridin-3-yl)acetamide” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 . It is harmful by inhalation, in contact with skin, and if swallowed .

Zukünftige Richtungen

Pyridine-based compounds, including “2-(Pyridin-3-yl)acetamide”, have been consistently incorporated in a diverse range of drug candidates approved by the FDA . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease . Therefore, it is expected that a larger share of novel pyridine-based drug candidates will be developed in the future .

Eigenschaften

IUPAC Name

2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHIMEXEGOCNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340452
Record name 2-(pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)acetamide

CAS RN

3724-16-1
Record name 3-Pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3724-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

16.8 g of ethyl-3-pyridylacetate and 1 l of methanolic ammonia solution are shaken in a pressure vessel at 100° C. for 40 hours. After cooling and concentration, the precipitate is triturated with ether and filtered off with suction. 12.7 g of the 3-(aminocarbonylmethyl)pyridine obtained in this way are hydrogenated with 250 ml of ethanol and 3 g of rhodium/platinum catalyst at 50° C. under a pressure of 3 bar of hydrogen for 2 hours. After cooling, filtration and concentration, the precipitate is triturated with ether and filtered off with suction.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-pyridylacetic acid hydrochloride (2.6 g), triethylamine (1.52 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.16 g) and N-hydroxybenzotriazole (2.52 g) in N,N-dimethylformamide (40 ml) was stirred at 0° C. for 15 minutes. (2E,4E)- and (2Z,4E)-4-Methyl-2,4-heptadien-1-ylamine (2.69 g) was added to the solution. The solution was stirred at 0° C. for 2 hours and then at room temperature overnight. The reaction mixture was evaporated in vacuo and the residue was diluted with ethyl acetate and washed with aqueous sodium hydrogen carbonate solution. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The residue was chromatographed on silica gel (4% methanol-chloroform) to give N-[(2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-yl]-3-pyridylacetamide (3.19 g) as an oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
(2E,4E)- and (2Z,4E)-4-Methyl-2,4-heptadien-1-ylamine
Quantity
2.69 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-3-yl)acetamide

Citations

For This Compound
50
Citations
J Jacobs, V Grum-Tokars, Y Zhou… - Journal of medicinal …, 2013 - ACS Publications
A high-throughput screen of the NIH molecular libraries sample collection and subsequent optimization of a lead dipeptide-like series of severe acute respiratory syndrome (SARS) …
Number of citations: 199 pubs.acs.org
A Zagórska, M Marcinkowska, J Śniecikowska… - Acta Poloniae …, 2018 - ruj.uj.edu.pl
Designed acetamide derivatives based on guanidine and various heteroaryl carboxylic acids, were preliminary in vitro study of their adrenergic receptor affinity and anti-plateled effects. …
Number of citations: 1 ruj.uj.edu.pl
A BUCKI, A SIWEK, M KUBACKA, G KAZEK, J SAPA - 2022 - ppm.edu.pl
Designed acetamide derivatives based on guanidine and various heteroaryl carboxylic acids, were preliminary in vitro study of their adrenergic receptor affinity and anti-plateled effects. …
Number of citations: 2 ppm.edu.pl
M Turlington, A Chun, S Tomar, A Eggler… - Bioorganic & medicinal …, 2013 - Elsevier
Herein we report the discovery and SAR of a novel series of SARS-CoV 3CLpro inhibitors identified through the NIH Molecular Libraries Probe Production Centers Network (MLPCN). In …
Number of citations: 124 www.sciencedirect.com
PK Baruah, J Dinsmore, AM King, C Salomé… - Bioorganic & medicinal …, 2012 - Elsevier
N-Benzyl 2-acetamido-2-substituted acetamides, where the 2-substituent is a (hetero)aromatic moiety, are potent anticonvulsants. We report the synthesis and whole animal …
Number of citations: 21 www.sciencedirect.com
Y Gupta, S Kumar, SE Zak, KA Jones… - Bioorganic & Medicinal …, 2021 - Elsevier
The continued toll of COVID-19 has halted the smooth functioning of civilization on a global scale. With a limited understanding of all the essential components of viral machinery and …
Number of citations: 16 www.sciencedirect.com
B Tan, M Sacco, H Tan, K Li, R Joyce, X Zhang… - European Journal of …, 2023 - Elsevier
SARS-CoV-2 main protease (M pro ) is a validated antiviral drug target of nirmatrelvir, the active ingredient in Pfizer's oral drug Paxlovid. Drug-drug interactions limit the use of Paxlovid. …
Number of citations: 3 www.sciencedirect.com
N Kitamura, MD Sacco, C Ma, Y Hu… - Journal of medicinal …, 2021 - ACS Publications
The main protease (M pro ) of SARS-CoV-2 is a validated antiviral drug target. Several M pro inhibitors have been reported with potent enzymatic inhibition and cellular antiviral activity, …
Number of citations: 103 pubs.acs.org
X Su, F Pradaux‐Caggiano, N Vicker… - …, 2011 - Wiley Online Library
Elevated levels of active glucocorticoids have been implicated in the development of several phenotypes of metabolic syndrome, such as type 2 diabetes and obesity. 11β‐…
JK Stille, J Tjutrins, G Wang, FA Venegas… - European journal of …, 2022 - Elsevier
Severe diseases such as the ongoing COVID-19 pandemic, as well as the previous SARS and MERS outbreaks, are the result of coronavirus infections and have demonstrated the …
Number of citations: 38 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.